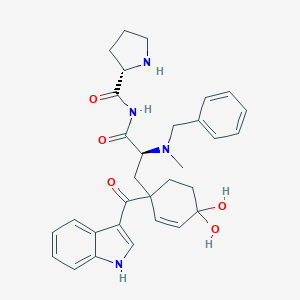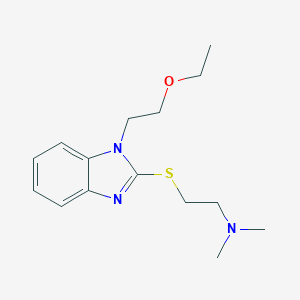
4-Hydroxy-1-(1H-indol-3-ylcarbonyl)prolyl-N-(phenylmethyl)-N-methyl-tyrosineamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Hydroxy-1-(1H-indol-3-ylcarbonyl)prolyl-N-(phenylmethyl)-N-methyl-tyrosineamide, commonly known as HIT-001, is a small molecule drug that has shown potential in the treatment of cancer. It is a tyrosine kinase inhibitor that targets the VEGFR, FGFR, and PDGFR families of receptors.
Mécanisme D'action
HIT-001 works by inhibiting the activity of tyrosine kinases, which are enzymes that play a key role in cell signaling pathways. By blocking the activity of these enzymes, HIT-001 can disrupt the growth and survival of cancer cells.
Biochemical and Physiological Effects:
HIT-001 has been shown to have a number of biochemical and physiological effects. It can inhibit angiogenesis, which is the process by which new blood vessels are formed to supply tumors with nutrients and oxygen. HIT-001 can also induce apoptosis, which is programmed cell death, in cancer cells. In addition, HIT-001 can inhibit the migration and invasion of cancer cells, which can help prevent metastasis.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of HIT-001 is that it has shown efficacy in a variety of cancer types, suggesting that it may have broad therapeutic potential. Another advantage is that it can enhance the effectiveness of other cancer treatments, such as chemotherapy and radiation therapy. However, a limitation of HIT-001 is that it has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.
Orientations Futures
There are several future directions for research on HIT-001. One area of focus could be on optimizing the synthesis of HIT-001 to improve its purity and yield. Another area of focus could be on testing HIT-001 in clinical trials to determine its safety and efficacy in humans. Additionally, further studies could be conducted to better understand the mechanism of action of HIT-001 and to identify any potential side effects. Finally, HIT-001 could be tested in combination with other cancer treatments to determine if it can enhance their effectiveness even further.
Méthodes De Synthèse
The synthesis of HIT-001 involves a series of chemical reactions that start with the condensation of indole-3-carboxylic acid with proline methyl ester. This is followed by the addition of the phenylmethyl group and the tyrosineamide moiety. The final product is obtained through purification and crystallization.
Applications De Recherche Scientifique
HIT-001 has been extensively studied in preclinical models of cancer. It has shown efficacy in inhibiting tumor growth and metastasis in a variety of cancer types, including breast, lung, and colon cancer. HIT-001 has also been shown to enhance the effectiveness of chemotherapy and radiation therapy in some cases.
Propriétés
Numéro CAS |
131948-41-9 |
|---|---|
Nom du produit |
4-Hydroxy-1-(1H-indol-3-ylcarbonyl)prolyl-N-(phenylmethyl)-N-methyl-tyrosineamide |
Formule moléculaire |
C31H36N4O5 |
Poids moléculaire |
544.6 g/mol |
Nom IUPAC |
(2S)-N-[(2S)-2-[benzyl(methyl)amino]-3-[4,4-dihydroxy-1-(1H-indole-3-carbonyl)cyclohex-2-en-1-yl]propanoyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C31H36N4O5/c1-35(20-21-8-3-2-4-9-21)26(29(38)34-28(37)25-12-7-17-32-25)18-30(13-15-31(39,40)16-14-30)27(36)23-19-33-24-11-6-5-10-22(23)24/h2-6,8-11,13,15,19,25-26,32-33,39-40H,7,12,14,16-18,20H2,1H3,(H,34,37,38)/t25-,26-,30?/m0/s1 |
Clé InChI |
IFWOFNMURCNNHO-VSIHYXFCSA-N |
SMILES isomérique |
CN(CC1=CC=CC=C1)[C@@H](CC2(CCC(C=C2)(O)O)C(=O)C3=CNC4=CC=CC=C43)C(=O)NC(=O)[C@@H]5CCCN5 |
SMILES |
CN(CC1=CC=CC=C1)C(CC2(CCC(C=C2)(O)O)C(=O)C3=CNC4=CC=CC=C43)C(=O)NC(=O)C5CCCN5 |
SMILES canonique |
CN(CC1=CC=CC=C1)C(CC2(CCC(C=C2)(O)O)C(=O)C3=CNC4=CC=CC=C43)C(=O)NC(=O)C5CCCN5 |
Synonymes |
4-HIPT 4-hydroxy-1-(1H-indol-3-ylcarbonyl)prolyl-N-(phenylmethyl)-N-methyl-tyrosineamide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-(benzyloxy)-N-[4-(isobutyrylamino)phenyl]benzamide](/img/structure/B238204.png)
![N-[4-({[(4-chlorophenyl)sulfanyl]acetyl}amino)phenyl]-2-methylpropanamide](/img/structure/B238209.png)

![2-chloro-N-[4-(isobutyrylamino)phenyl]-4-methylbenzamide](/img/structure/B238224.png)

![N-[4-(isobutyrylamino)phenyl]-3,4-dimethylbenzamide](/img/structure/B238233.png)
![5-chloro-N-[4-(isobutyrylamino)phenyl]-2-methoxybenzamide](/img/structure/B238236.png)
![4-methyl-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide](/img/structure/B238237.png)



![1-(2-chlorophenyl)-3-[[(E)-1-(2-pyridyl)ethylideneamino]carbamothioylamino]thiourea](/img/structure/B238270.png)
